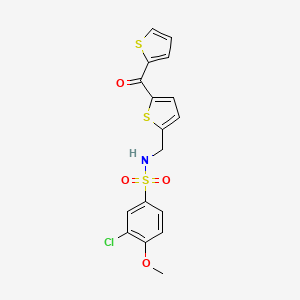

3-chloro-4-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

CAS No.: 1421497-35-9

Cat. No.: VC4653245

Molecular Formula: C17H14ClNO4S3

Molecular Weight: 427.93

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421497-35-9 |

|---|---|

| Molecular Formula | C17H14ClNO4S3 |

| Molecular Weight | 427.93 |

| IUPAC Name | 3-chloro-4-methoxy-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C17H14ClNO4S3/c1-23-14-6-5-12(9-13(14)18)26(21,22)19-10-11-4-7-16(25-11)17(20)15-3-2-8-24-15/h2-9,19H,10H2,1H3 |

| Standard InChI Key | WRHNJYYPNWVTRY-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl |

Introduction

Synthesis Methods

The synthesis of such a compound would likely involve multiple steps, including:

-

Thiophene Ring Formation: Thiophene rings can be synthesized using methods like the Gewald reaction, which involves elemental sulfur, malononitrile, and an appropriate aldehyde or ketone .

-

Benzenesulfonamide Synthesis: This typically involves the reaction of benzene with chlorosulfonic acid followed by amination .

-

Coupling Reactions: To link the thiophene and benzenesulfonamide moieties, coupling reactions such as Suzuki or Heck reactions might be employed.

Potential Applications

Compounds with similar structures have shown potential in various biological applications:

-

Anticancer Activity: Some sulfonamide derivatives exhibit anticancer properties by inhibiting enzymes or interacting with cellular targets .

-

Anti-inflammatory Activity: Thiophene-based compounds have been explored for their anti-inflammatory effects, often through inhibition of enzymes like 5-lipoxygenase .

Research Findings

While specific data on 3-chloro-4-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is not available, related compounds have demonstrated promising biological activities. For instance, thiophene derivatives have shown cytotoxic activity against cancer cell lines , and sulfonamides are known for their antimicrobial and anticancer properties .

Data Tables

Given the lack of specific data on this compound, we can create a hypothetical table based on the properties of similar compounds:

| Property | Hypothetical Value | Notes |

|---|---|---|

| Molecular Weight | Approximately 450 g/mol | Estimated based on similar compounds |

| Melting Point | 150-200°C | Typical range for organic compounds |

| Solubility | Moderate in DMSO, DMF | Common solvents for organic compounds |

| Biological Activity | Potential anticancer or anti-inflammatory effects | Based on related compounds |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume